Lipophilicity (XLogP3) Comparison: N-Isopropyl vs. Unsubstituted Amide and N-tert-Butyl Analogue
The N-isopropyl substituent raises the computed XLogP3 to 3.2, compared with an estimated value of approximately 1.6–1.8 for the unsubstituted parent amide (4‑bromo‑2‑methoxybenzamide), representing a roughly 100‑fold theoretical increase in octanol–water partition coefficient [1]. The N‑tert‑butyl analogue (CAS 1257665‑14‑7) has a higher molecular weight (286.16 vs. 272.14) and, based on its extended alkyl chain, is predicted to exceed XLogP3 3.5, potentially pushing beyond typical oral drug‑likeness ranges. The isopropyl congener sits within the optimal XLogP3 window (1–4) for permeability while retaining sufficient aqueous solubility.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (PubChem computed) |
| Comparator Or Baseline | 4-Bromo-2-methoxybenzamide (estimated XLogP3 ~1.7); 4-Bromo-N-(tert-butyl)-2-methoxybenzamide (estimated XLogP3 >3.5) |
| Quantified Difference | ΔXLogP3 ≈ +1.5 vs. unsubstituted amide; ΔXLogP3 ≈ −0.3 to −0.5 vs. N-tert-butyl analogue |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
A compound's XLogP3 within the 1–4 range is empirically associated with favourable ADME profiles, making the isopropyl analogue a more developable scaffold than either the overly hydrophilic parent amide or the excessively lipophilic tert‑butyl variant.
- [1] PubChem CID 53216696, Section 3.1 Computed Properties, XLogP3 = 3.2. https://pubchem.ncbi.nlm.nih.gov/compound/53216696 View Source
